Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
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Overview
Description
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is an organic compound with the molecular formula C10H7ClF3NO2. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and an acrylate ester moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to form the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: Similar structure but lacks the acrylate moiety.
Trifluoromethylpyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is unique due to the combination of the trifluoromethyl group, chloro group, and acrylate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2/c1-17-9(16)3-2-8-7(11)4-6(5-15-8)10(12,13)14/h2-5H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRSLPNHXTXEIR-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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